9,12-Octadecadiynoic acid

Vue d'ensemble

Description

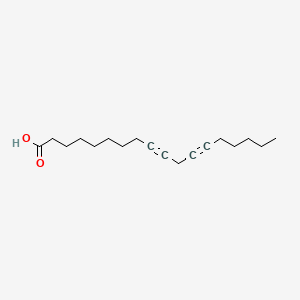

L'Acide 9,12-Octadécadiynoïque est un acide gras polyinsaturé de formule moléculaire C18H28O2. Il est caractérisé par la présence de deux triples liaisons aux positions 9 et 12 de la chaîne carbonée.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'Acide 9,12-Octadécadiynoïque peut être synthétisé par modification de l'acide linoléiqueCela peut être réalisé par différentes réactions chimiques, notamment la déshydrogénation et l'alcynylation .

Méthodes de production industrielle

La production industrielle de l'Acide 9,12-Octadécadiynoïque implique généralement l'utilisation de techniques de synthèse chimique avancées. Le processus peut inclure l'utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer la conversion efficace de l'acide linoléique en Acide 9,12-Octadécadiynoïque. Le produit final est ensuite purifié pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L'Acide 9,12-Octadécadiynoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, conduisant à la formation d'oxydes.

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'Acide 9,12-Octadécadiynoïque comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et divers catalyseurs. Les conditions de réaction, telles que la température et la pression, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'Acide 9,12-Octadécadiynoïque comprennent divers oxydes, composés réduits et dérivés substitués.

Applications de recherche scientifique

L'Acide 9,12-Octadécadiynoïque a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.

Biologie : Il est étudié pour ses effets potentiels sur les processus cellulaires et son rôle dans le métabolisme des lipides.

Industrie : Il est utilisé dans la production de matériaux spécialisés et comme additif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de l'Acide 9,12-Octadécadiynoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu'il augmente l'expression du transporteur de sérotonine mod-1 et des gènes de défense antioxydante, tels que sod-1, sod-3 et cyp-35A2. Ces interactions contribuent à ses effets sur l'activité neuronale motrice et le développement neurocomportemental .

Applications De Recherche Scientifique

Neurobiological Applications

Recent studies have highlighted the role of 9,12-octadecadiynoic acid in neurodevelopment and behavior regulation. Research utilizing Caenorhabditis elegans as a model organism has demonstrated that this compound influences locomotive behaviors and adaptive behavioral development.

Effects on Locomotive and Foraging Behaviors

A study found that supplementation with 0.1 μM of this compound significantly enhanced the locomotive and foraging abilities of C. elegans. This enhancement was linked to increased expression of serotonin transporters, specifically mod-1, which plays a crucial role in motor neuronal activity. However, higher concentrations (above 1 μM) resulted in diminished locomotive abilities and overall health of the worms, indicating a dose-dependent effect on behavior and neurodevelopment .

| Concentration (μM) | Locomotive Ability | Foraging Ability | Serotonin Transporter Expression |

|---|---|---|---|

| 0.1 | Increased | Increased | Upregulated |

| >1 | Decreased | Decreased | Downregulated |

Long-Term Behavioral Impact

The long-term effects of early-life exposure to this compound were also investigated. Worms supplemented during their larval stages displayed lasting impacts on their behavior into adulthood, with a noted increase in stress-related gene expression at lower concentrations . This suggests potential implications for understanding human infant development through breastfeeding, as this fatty acid is present in human breast milk.

Cancer Research Applications

This compound has been implicated in cancer biology, particularly concerning its role as a precursor in metabolic pathways affecting cancer cell behavior.

Mechanism in Cancer Cell Regulation

Research indicates that abnormal levels of this compound can influence the cancer suppressive abilities of bile duct cells. It serves as a precursor for the synthesis of 13-S-hydroxyoctadecadienoic acid, which is involved in regulating apoptosis pathways in colorectal cancer cells through modulation of PPAR-δ (Peroxisome proliferator-activated receptor delta) signaling pathways .

| Cancer Type | Role of this compound |

|---|---|

| Colorectal Cancer | Induces apoptosis through PPAR-δ pathway modulation |

| Bile Duct Cancer | Decline in cancer suppressive ability linked to abnormal levels |

Lipidomics and Metabolic Studies

The compound has also been studied within the context of lipidomics due to its presence in human blood and its potential implications for metabolic health.

Identification in Biological Samples

This compound has been identified in various biological matrices including human blood and breast milk. Its lipidomic profile suggests it may play a role in metabolic processes related to infant development and overall health .

Mécanisme D'action

The mechanism of action of 9,12-Octadecadiynoic Acid involves its interaction with specific molecular targets and pathways. It has been shown to increase the expression of serotonin transporter mod-1 and antioxidant defense genes, such as sod-1, sod-3, and cyp-35A2. These interactions contribute to its effects on motor neuronal activity and neurobehavioral development .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide linoléique : Un acide gras polyinsaturé avec deux doubles liaisons aux positions 9 et 12.

Acide 10,12-Pentacosadiynoïque : Un composé similaire avec des triples liaisons aux positions 10 et 12.

Acide 5,7-Hexadécadiynoïque : Un composé avec des triples liaisons aux positions 5 et 7.

Unicité

L'Acide 9,12-Octadécadiynoïque est unique en raison de sa structure spécifique avec des triples liaisons aux positions 9 et 12.

Activité Biologique

9,12-Octadecadiynoic acid (ODYA), a long-chain fatty acid, has garnered attention due to its diverse biological activities. This article delves into the compound's effects on neurobehavioral development, anti-inflammatory properties, and potential therapeutic applications, supported by various studies and case findings.

Neurobehavioral Development

Recent research highlights the impact of this compound on neurobehavioral development, particularly in the model organism Caenorhabditis elegans. A study demonstrated that supplementation with low concentrations (0.1 μM) of ODYA significantly enhanced locomotive behaviors and foraging abilities in these nematodes. However, higher concentrations (above 1 μM) resulted in adverse effects, including decreased locomotive activity and reduced lifespan .

Key Findings:

- Positive Effects at Low Concentrations: Supplementation at 0.1 μM improved adaptive behaviors related to environmental challenges.

- Negative Effects at High Concentrations: Concentrations above 1 μM inhibited locomotion and affected serotonin synthesis, indicating a dose-dependent response .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. A report indicated that derivatives of ODYA possess hepatoprotective properties and can inhibit inflammatory pathways. For instance, the methyl ester form of this acid showed significant anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) enzymes .

Research Insights:

- GC-MS Profiling: Analysis of extracts containing ODYA revealed a rich presence of fatty acid methyl esters with notable anti-inflammatory effects.

- Potential Mechanisms: The inhibition of COX-2 suggests that ODYA could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Propriétés

IUPAC Name |

octadeca-9,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYILQLPKVZDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173935 | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-14-8 | |

| Record name | 9,12-Octadecadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9a-12a-Octadecadiynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.